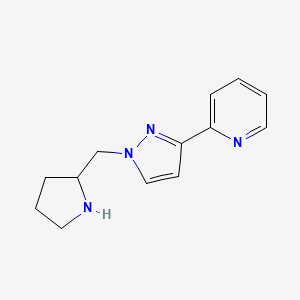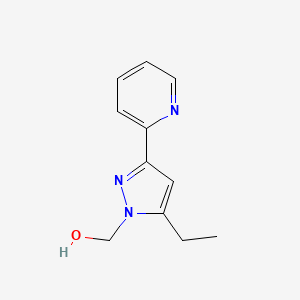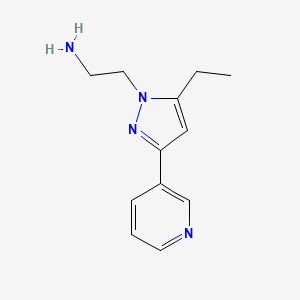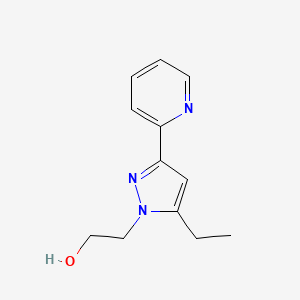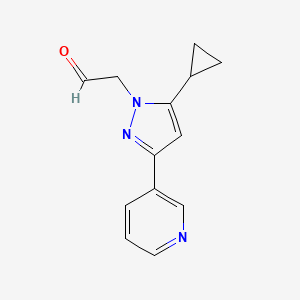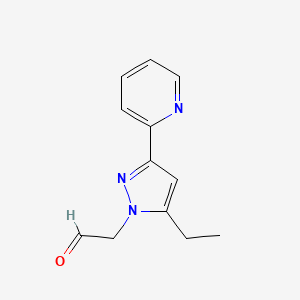
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Übersicht
Beschreibung
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . Pyrazoles are important in medicinal chemistry due to their presence in various pharmaceutical drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The exact method can vary depending on the specific substituents on the pyrazole ring .Molecular Structure Analysis
The pyrazole ring is planar and aromatic. It has two nitrogen atoms in the ring, which can participate in hydrogen bonding. The presence of various substituents can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including alkylation, acylation, and halogenation, depending on the substituents present on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point can be influenced by the substituents on the pyrazole ring .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Compounds with pyrazole and pyridine moieties have been investigated for their catalytic properties. For instance, complexes derived from pyrazolyl and pyridine ligands have been active catalysts for the transfer hydrogenation of ketones, demonstrating the influence of catalyst structure and reaction conditions on transfer hydrogenation reactions (Magubane et al., 2017).
Synthesis of Heterocyclic Compounds
Research into the synthesis of pyrazolo[3,4-b]pyridines and related structures has yielded a variety of compounds with potential pharmaceutical applications. For example, ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates were prepared by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate, showcasing a method for constructing pyrazolopyridine derivatives with potential for further functionalization (Maqbool et al., 2013).
Antimicrobial and Anticancer Activity
Novel pyrazole-based heterocycles have been synthesized and evaluated for their biological activities. One study synthesized new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and evaluated their antimicrobial activity against common pathogenic bacteria, indicating the potential of these compounds as antibacterial agents (Asif et al., 2021). Another study focused on pyrazolylpyridines, which were tested as anticancer agents, revealing high activity against human hepatocellular carcinoma cell lines, thus highlighting their potential as anticancer compounds (Abdallah et al., 2017).
Synthesis and Functionalization Techniques
Innovative synthetic methods have been developed to construct pyrazolo[3,4-b]pyridine derivatives and other related heterocycles, which are crucial for expanding the library of compounds for further biological and chemical property evaluation. For example, novel methods for the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions have been reported, showing efficiency in synthesizing these compounds with potential for antitumor and antimicrobial activities (El-Borai et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-10-9-12(14-15(10)7-8-16)11-5-3-4-6-13-11/h3-6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIMSLAYPFSQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


